molecular formula C12H11BrOS B1333675 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone CAS No. 388088-83-3

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone

Cat. No. B1333675
M. Wt: 283.19 g/mol
InChI Key: BEGKHWMWXSYGJZ-UHFFFAOYSA-N
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Description

The compound of interest, 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone, is a brominated ketone with a benzothiophene moiety. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with bromo, benzothiophene, and ketone functionalities are discussed, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related brominated aromatic ketones is described in several papers. For instance, a method for synthesizing 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one from 3-bromo-4H-1-benzothiopyran-4-one is reported, which involves ring contraction with amines to create a new donor–acceptor chromophore . Another synthesis approach for a brominated diarylethane starting from a brominated aromatic ketanone is detailed, highlighting a multi-step procedure that includes resolution of chiral intermediates . These methods suggest that the synthesis of the compound of interest might involve bromination of an appropriate precursor, followed by condensation with a methyl ketone.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the structure of a 2-(N,N-dimethylaminomethylene) derivative was elucidated, which could provide insights into the steric and electronic effects of substituents on the benzothiophene ring . Additionally, the crystal structure of a 2-bromo-1-benzofuran derivative was stabilized by CH2–H...π interactions, indicating that similar non-covalent interactions might be present in the compound of interest .

Chemical Reactions Analysis

The reactivity of brominated aromatic ketones is highlighted in the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, which involves reactions with various reagents . This suggests that the compound of interest may also undergo nucleophilic substitution reactions at the bromine atom or condensation reactions at the ketone functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various analytical techniques. For instance, the vibrational frequencies and molecular docking studies of a bromophenyl pyrazole derivative were investigated, which could be relevant for understanding the electronic properties and potential biological activity of the compound of interest . The synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone and its behavior as a chemical protective group also provide insights into the stability and reactivity of brominated aromatic ketones .

Scientific Research Applications

Synthesis Applications

  • 2-Dimethylamino-1-benzothiophen-6-ol, an intermediate in the synthesis of selective estrogen receptor modulators like Raloxifene, can be derived from compounds related to 2-bromo-1-benzothiophenes, demonstrating their utility in pharmaceutical synthesis (Petrov, Popova, & Androsov, 2015).
  • The synthesis of various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles, which have shown potent immunosuppressive and immunostimulatory effects, utilizes bromoacetyl derivatives, illustrating the role of bromo-ethanones in creating biologically active compounds (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Chemical Synthesis and Characterization

  • A novel bromo-bridged dimeric copper(II) complex, involving bromo-ethanones as ligands, has been synthesized and characterized for DNA- and RNA-binding properties, highlighting their potential in nucleic acid interaction studies (Mandal et al., 2019).
  • The creation of alpha,beta-unsaturated ketones as chalcone analogues, using a mechanism involving alpha-bromoketones, demonstrates their use in the synthesis of diverse organic compounds (Curti, Gellis, & Vanelle, 2007).

Biological Studies

  • Compounds like 2-bromo-1-(3,4-dimethylphenyl)ethanone, closely related to the queried chemical, have been used to prepare thiazole derivatives with fungicidal activity, indicating their potential in agrochemical research (Bashandy, Abdelall, & El-Morsy, 2008).

properties

IUPAC Name

2-bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGKHWMWXSYGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381546
Record name 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone

CAS RN

388088-83-3
Record name 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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